Methyl 4-(2-bromoethyl)benzoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

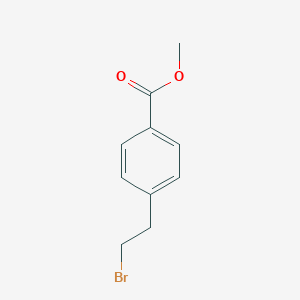

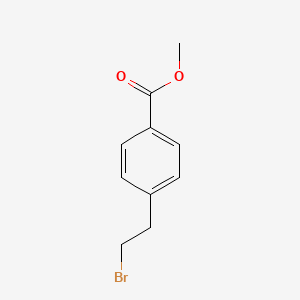

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

methyl 4-(2-bromoethyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HNNUQHJWFIPTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60442144 | |

| Record name | Methyl 4-(2-bromoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

136333-97-6 | |

| Record name | Methyl 4-(2-bromoethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60442144 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 4-(2-bromoethyl)benzoate (CAS: 136333-97-6)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 4-(2-bromoethyl)benzoate, a key building block in organic synthesis with emerging relevance in medicinal chemistry. This document details its chemical properties, synthesis, and known applications, with a focus on its potential utility in drug discovery and development.

Core Chemical and Physical Properties

This compound is a benzoate ester derivative characterized by a bromoethyl substituent at the para position of the benzene ring. Its unique structure makes it a valuable intermediate for introducing a phenethyl moiety into various molecular scaffolds.

| Property | Value | Source |

| CAS Number | 136333-97-6 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.1 g/mol | [1] |

| Physical State | Liquid | [2] |

| Purity | Typically ≥95% | [2][3] |

Synthesis of this compound

While specific, detailed experimental protocols for the synthesis of this compound are not extensively reported in publicly available literature, a common and logical synthetic route involves the bromination of its corresponding alcohol precursor, Methyl 4-(2-hydroxyethyl)benzoate. This transformation is a standard procedure in organic synthesis.

A plausible experimental protocol is outlined below, based on general knowledge of such reactions.

Experimental Protocol: Bromination of Methyl 4-(2-hydroxyethyl)benzoate

Materials:

-

Methyl 4-(2-hydroxyethyl)benzoate

-

Phosphorus tribromide (PBr₃) or Triphenylphosphine (PPh₃) and Carbon Tetrabromide (CBr₄)

-

Anhydrous dichloromethane (DCM) or other suitable aprotic solvent

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography elution

Procedure:

-

Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve Methyl 4-(2-hydroxyethyl)benzoate in anhydrous dichloromethane.

-

Bromination: Cool the solution to 0 °C in an ice bath. Slowly add the brominating agent (e.g., phosphorus tribromide or a pre-mixed solution of triphenylphosphine and carbon tetrabromide) to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Work-up: Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution. Separate the organic layer and wash it sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

-

Purification: Purify the crude this compound by silica gel column chromatography using a suitable eluent system (e.g., a gradient of hexanes and ethyl acetate) to yield the pure product.

Logical Synthesis Pathway Diagram:

Caption: Plausible synthesis route for this compound.

Applications in Drug Discovery and Development

This compound serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility is highlighted by its classification as a "Protein Degrader Building Block," suggesting its potential role in the development of novel therapeutics such as Proteolysis Targeting Chimeras (PROTACs).[1]

Intermediate in the Synthesis of Cardiovascular Compounds

A notable application of this compound is its use as an intermediate in the preparation of heterocyclic compounds with potential applications in the treatment of cardiovascular diseases.[4] In a patented synthetic route, it is reacted with a substituted pyrazole derivative in the presence of a base to form a key intermediate.[4]

Experimental Workflow from Patent Literature:

Caption: Patented workflow utilizing this compound.

Potential as a Linker in PROTACs

The structure of this compound, featuring a reactive bromoethyl group and a stable benzoate core, makes it an attractive candidate for use as a linker or as a precursor to a linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of target proteins by hijacking the cell's ubiquitin-proteasome system. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.

Hypothetical PROTAC Assembly Logic:

Caption: Logical workflow for incorporating the core structure in PROTAC synthesis.

Conclusion

This compound is a versatile chemical intermediate with established and potential applications in drug discovery and development. Its utility in the synthesis of compounds for cardiovascular diseases is documented, and its structural features make it a promising component for the construction of novel therapeutics, including PROTACs. Further research into the applications of this compound is warranted to fully explore its potential in medicinal chemistry.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Benzoic acid, 4-(2-bromoethyl)-, methyl ester | CymitQuimica [cymitquimica.com]

- 3. This compound, CasNo.136333-97-6 Bide Pharmatech Ltd China (Mainland) [bidepharmatech.lookchem.com]

- 4. US20090227640A1 - Heterocyclic compounds with carboxyl isostere groups and their use for the treatment of cardiovascular diseases - Google Patents [patents.google.com]

An In-depth Technical Guide to Methyl 4-(2-bromoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-bromoethyl)benzoate is a halogenated aromatic ester with potential applications in organic synthesis and pharmaceutical research, particularly as a building block for more complex molecules. This technical guide provides a summary of its known chemical and physical properties, safety information, and a generalized experimental workflow for its synthesis and application. It is important to note that while basic identifying information for this compound is available, detailed experimental data such as specific physical properties, comprehensive spectroscopic analyses, and defined biological pathways are not extensively documented in publicly accessible scientific literature. Much of the available data pertains to its structural isomer, Methyl 4-(bromomethyl)benzoate, and is presented here for comparative context.

Chemical and Physical Properties

The fundamental chemical properties of this compound are summarized in Table 1. Due to a lack of experimentally determined physical properties in the available literature, these data points are not included. For comparative purposes, the known physical properties of the closely related isomer, Methyl 4-(bromomethyl)benzoate, are provided in Table 2.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 136333-97-6 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1][2] |

| Molecular Weight | 243.10 g/mol | [1][2] |

| IUPAC Name | This compound | [2] |

| Synonyms | 4-methoxycarbonylphenethyl bromide, 4-(2-bromo-ethyl)benzoic acid methyl ester | [3] |

| Purity (typical) | ≥ 97% | [1] |

| Storage | Room temperature | [1] |

Table 2: Physical Properties of Isomer Methyl 4-(bromomethyl)benzoate (CAS 2417-72-3) for Reference

| Property | Value |

| Melting Point | 53 - 58 °C |

| Boiling Point | 130 - 135 °C @ 2 mmHg |

| Appearance | White to off-white crystalline powder |

Safety and Handling

This compound is classified as a hazardous substance. The available safety data indicates the following hazards:

-

Hazard Statements:

-

Precautionary Statements:

Standard laboratory safety protocols should be strictly followed when handling this compound. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Experimental Protocols

A patent for the synthesis of the related compound, 2-(2-bromoethyl)benzoic acid methyl ester, describes a process involving the reaction of 2-(2-hydroxyethyl)benzoic acid methyl ester with triphenylphosphine and carbon tetrabromide. This suggests that a similar transformation of a corresponding 4-substituted precursor could be a viable synthetic route.

Due to the lack of specific protocols, researchers should rely on established methods for analogous reactions and conduct thorough reaction monitoring and product characterization.

Spectroscopic Data

While commercial suppliers indicate the availability of NMR, HPLC, and LC-MS data for this compound, the actual spectra and detailed peak lists are not present in the public domain. For any research application, it is imperative to acquire and interpret 1H NMR, 13C NMR, and mass spectrometry data to confirm the identity and purity of the compound.

Applications in Drug Development

This compound is listed by some chemical suppliers as a "Protein Degrader Building Block".[1] This suggests its potential utility in the synthesis of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein.

The bromoethyl group on this compound can serve as a reactive handle for attaching this fragment to a linker or another part of the PROTAC molecule. However, no specific signaling pathways or target proteins that interact with PROTACs derived from this compound are described in the available literature.

Visualizations

Diagram 1: General Synthetic Workflow

Caption: A generalized workflow for the synthesis and application of this compound.

Diagram 2: Logical Relationship in PROTAC Function

Caption: The conceptual use of this compound as a precursor for a PROTAC component.

References

An In-depth Technical Guide to Methyl 4-(2-bromoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and synthesis of Methyl 4-(2-bromoethyl)benzoate. This document is intended for an audience with a professional background in chemistry, pharmacology, and drug development.

Molecular Structure and Identification

This compound is an organic compound with the chemical formula C₁₀H₁₁BrO₂. It is a derivative of benzoic acid, featuring a methyl ester at the carboxyl group and a 2-bromoethyl substituent at the para position of the benzene ring.

Table 1: Molecular Identifiers for this compound [1]

| Identifier | Value |

| IUPAC Name | This compound |

| Canonical SMILES | COC(=O)C1=CC=C(C=C1)CCBr |

| InChI | InChI=1S/C10H11BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h2-5H,6-7H2,1H3 |

| InChIKey | HNNUQHJWFIPTLJ-UHFFFAOYSA-N |

| Molecular Formula | C₁₀H₁₁BrO₂ |

| Molecular Weight | 243.10 g/mol |

| CAS Number | 136333-97-6 |

Physicochemical Properties

Detailed experimental data on the physicochemical properties of this compound are not widely available in the published literature. Commercial suppliers list it as a liquid at room temperature.[2] For comparison, the isomeric compound, Methyl 4-(bromomethyl)benzoate, is a white to off-white crystalline powder with a melting point of 57-58 °C and a boiling point of 130-135 °C at 2 mmHg.

Table 2: Physicochemical Properties of this compound and Related Compounds

| Property | This compound | Methyl 4-(bromomethyl)benzoate | 4-(2-Bromoethyl)benzoic acid |

| Appearance | Liquid (presumed) | White to off-white crystalline powder[3] | Solid |

| Melting Point | Data not available | 57-58 °C | Data not available |

| Boiling Point | Data not available | 130-135 °C / 2 mmHg | Data not available |

| Solubility | Data not available | Data not available | Data not available |

Spectroscopic Data

Comprehensive, experimentally verified spectroscopic data for this compound are limited. The following sections provide predicted spectroscopic characteristics based on the known spectra of its precursor, 4-(2-bromoethyl)benzoic acid, and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectrum of this compound is expected to show characteristic signals for the aromatic protons, the ethyl chain protons, and the methyl ester protons. The aromatic protons in the para-substituted ring will likely appear as two doublets. The ethyl group will exhibit two triplets, corresponding to the methylene group adjacent to the aromatic ring and the methylene group attached to the bromine atom. The methyl ester protons will present as a singlet.

¹³C NMR: The carbon NMR spectrum will show distinct signals for the carbonyl carbon of the ester, the aromatic carbons, the two methylene carbons of the ethyl chain, and the methyl carbon of the ester.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is predicted to display a strong absorption band for the C=O stretching of the ester group, typically in the region of 1720-1740 cm⁻¹. Other significant peaks would include C-H stretching vibrations of the aromatic ring and the aliphatic chain, C=C stretching of the aromatic ring, and the C-O stretching of the ester. The C-Br stretching vibration is expected in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

The mass spectrum of this compound will show a molecular ion peak (M⁺) corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern will be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes).

Synthesis and Reactivity

Synthetic Protocols

This compound can be synthesized from its corresponding carboxylic acid, 4-(2-bromoethyl)benzoic acid, through esterification.

Experimental Protocol: Fischer Esterification of 4-(2-Bromoethyl)benzoic Acid

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-(2-bromoethyl)benzoic acid in an excess of methanol.

-

Catalyst Addition: Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid, to the solution.

-

Reaction: Heat the mixture to reflux and maintain the temperature for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Neutralize the excess acid with a mild base, such as a saturated solution of sodium bicarbonate.

-

Extraction: Extract the product into an organic solvent like diethyl ether or ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Caption: Synthetic pathway for this compound.

Reactivity

The chemical reactivity of this compound is characterized by the presence of the bromoethyl group and the methyl ester. The bromine atom is a good leaving group, making the ethyl chain susceptible to nucleophilic substitution reactions. This functionality allows for the introduction of various other chemical moieties, making it a useful building block in organic synthesis. The ester group can undergo hydrolysis back to the carboxylic acid under acidic or basic conditions.

Applications in Research and Drug Development

This compound serves as a valuable intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceutical compounds and other biologically active agents. Its bifunctional nature, with a reactive bromoethyl group and an ester that can be further modified, allows for its incorporation into a variety of molecular scaffolds.

Safety and Handling

Conclusion

This compound is a useful, albeit not extensively characterized, chemical intermediate. While detailed experimental data on its physical and spectroscopic properties are sparse, its molecular structure and expected reactivity make it a valuable tool for synthetic chemists. Further research into its properties and applications would be beneficial to the scientific community.

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for professional scientific guidance. Always consult primary literature and safety data sheets before handling any chemical substances.

References

An In-depth Technical Guide to the Synthesis of Methyl 4-(2-bromoethyl)benzoate from 4-Ethylbenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of methyl 4-(2-bromoethyl)benzoate, a valuable intermediate in pharmaceutical and organic synthesis, starting from 4-ethylbenzoic acid. The synthesis is a two-step process involving an initial Fischer esterification followed by a selective benzylic bromination. This document details the experimental protocols, reaction parameters, and expected outcomes for each step, supported by quantitative data and visualizations to aid researchers in the successful execution of this synthetic route.

Synthetic Strategy Overview

The conversion of 4-ethylbenzoic acid to this compound is efficiently achieved in two sequential reaction steps:

-

Fischer Esterification: The carboxylic acid group of 4-ethylbenzoic acid is converted to its corresponding methyl ester, methyl 4-ethylbenzoate, through a classic acid-catalyzed esterification with methanol.

-

Wohl-Ziegler Bromination: The benzylic position of the ethyl group in methyl 4-ethylbenzoate is selectively brominated using N-bromosuccinimide (NBS) and a radical initiator to yield the final product, this compound.

This strategy allows for a high-yielding and scalable synthesis of the target compound.

Experimental Protocols

Step 1: Synthesis of Methyl 4-Ethylbenzoate via Fischer Esterification

This procedure outlines the esterification of 4-ethylbenzoic acid using methanol in the presence of a sulfuric acid catalyst.

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| 4-Ethylbenzoic Acid | C₉H₁₀O₂ | 150.17 | 10.0 g | 0.0666 |

| Methanol | CH₄O | 32.04 | 100 mL | - |

| Sulfuric Acid (conc.) | H₂SO₄ | 98.08 | 2.0 mL | - |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | - | As needed | - |

| Anhydrous Magnesium Sulfate | MgSO₄ | - | As needed | - |

| Diethyl Ether | (C₂H₅)₂O | - | As needed | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-ethylbenzoic acid (10.0 g, 0.0666 mol) and methanol (100 mL).

-

Stir the mixture until the 4-ethylbenzoic acid is fully dissolved.

-

Carefully add concentrated sulfuric acid (2.0 mL) dropwise to the stirring solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours.

-

After cooling to room temperature, remove the excess methanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in diethyl ether (100 mL) and transfer the solution to a separatory funnel.

-

Wash the organic layer sequentially with water (2 x 50 mL) and saturated sodium bicarbonate solution (2 x 50 mL) to neutralize any remaining acid.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford methyl 4-ethylbenzoate as a colorless oil.

Expected Yield: 85-95%

Step 2: Synthesis of this compound via Wohl-Ziegler Bromination

This protocol details the selective benzylic bromination of methyl 4-ethylbenzoate using N-bromosuccinimide (NBS) and benzoyl peroxide as a radical initiator. This procedure is adapted from a similar transformation of ethyl 4-methylbenzoate[1].

Materials and Reagents:

| Reagent/Material | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |

| Methyl 4-Ethylbenzoate | C₁₀H₁₂O₂ | 164.20 | 5.0 g | 0.0305 |

| N-Bromosuccinimide (NBS) | C₄H₄BrNO₂ | 177.98 | 5.98 g | 0.0336 |

| Benzoyl Peroxide (BPO) | (C₆H₅CO)₂O₂ | 242.23 | 74 mg | 0.000305 |

| Carbon Tetrachloride | CCl₄ | 153.82 | 70 mL | - |

Procedure:

-

To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add methyl 4-ethylbenzoate (5.0 g, 0.0305 mol) and carbon tetrachloride (70 mL).

-

Add N-bromosuccinimide (5.98 g, 0.0336 mol) and benzoyl peroxide (74 mg, 0.000305 mol) to the solution.

-

Heat the reaction mixture to reflux and maintain for 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature. The succinimide byproduct will precipitate.

-

Filter the mixture to remove the succinimide and wash the solid with a small amount of cold carbon tetrachloride.

-

Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford this compound as a colorless to pale yellow oil.

Expected Yield: ~98%[1]

Data Presentation

Table 1: Summary of Reaction Parameters and Yields

| Step | Reaction Type | Starting Material | Key Reagents | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| 1 | Fischer Esterification | 4-Ethylbenzoic Acid | Methanol, H₂SO₄ | Methanol | Reflux (~65) | 4 | Methyl 4-Ethylbenzoate | 85-95 |

| 2 | Wohl-Ziegler Bromination | Methyl 4-Ethylbenzoate | NBS, Benzoyl Peroxide | Carbon Tetrachloride | Reflux (~77) | 4 | This compound | ~98[1] |

Table 2: Spectroscopic Data

| Compound | 1H NMR (CDCl₃, δ ppm) | 13C NMR (CDCl₃, δ ppm) | IR (cm⁻¹) |

| Methyl 4-Ethylbenzoate | 7.95 (d, 2H), 7.23 (d, 2H), 3.89 (s, 3H), 2.70 (q, 2H), 1.25 (t, 3H) | 167.1, 148.9, 129.8, 129.5, 127.8, 51.9, 29.0, 15.3 | ~2970, 1720 (C=O), 1610, 1275, 1105 |

| This compound (Expected) | ~8.0 (d, 2H), ~7.4 (d, 2H), ~5.2 (q, 1H), ~3.9 (s, 3H), ~2.1 (d, 3H) | Expected signals for aromatic carbons, ester carbonyl (~166), methoxy (~52), brominated methine (~45), and methyl group. | Expected peaks for aromatic C-H, C=O stretch (~1720), C-O stretch, and C-Br stretch. |

Note: The spectroscopic data for the final product is an estimation based on the analysis of similar compounds, as direct literature data was not available.

Mandatory Visualizations

Caption: Synthetic pathway for this compound.

Caption: Experimental workflow for the two-step synthesis.

Safety and Handling

-

4-Ethylbenzoic Acid: May cause skin and eye irritation. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

-

Methanol: Highly flammable and toxic. Avoid inhalation and contact with skin. Work in a well-ventilated fume hood.

-

Concentrated Sulfuric Acid: Highly corrosive. Causes severe burns. Handle with extreme care, using appropriate PPE, including acid-resistant gloves and a face shield.

-

N-Bromosuccinimide (NBS): Corrosive and an irritant. Avoid contact with skin and eyes. Handle in a fume hood.

-

Benzoyl Peroxide: Strong oxidizing agent and can be explosive when dry. Handle with care and avoid friction or shock.

-

Carbon Tetrachloride: Toxic and a suspected carcinogen. Use only in a well-ventilated fume hood and with appropriate PPE.

-

Diethyl Ether: Extremely flammable. Work in a fume hood and away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each chemical before use and follow all institutional safety guidelines.

References

Technical Guide: Physical Properties of Methyl 4-(2-bromoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-bromoethyl)benzoate is an organic compound with the chemical formula C₁₀H₁₁BrO₂. This document provides a comprehensive overview of its core physical properties, compiled from various scientific sources. It is intended to serve as a technical guide for professionals in research and development who may be utilizing this compound in chemical synthesis, drug discovery, or materials science. The information is presented to facilitate easy access and comparison, with detailed experimental protocols for key physical property determination and a visualization of a common synthetic pathway.

Core Physical Properties

The physical characteristics of this compound are essential for its handling, application in reactions, and purification processes. A summary of these properties is provided in the table below.

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₁BrO₂ | [1] |

| Molecular Weight | 243.10 g/mol | [1] |

| Boiling Point | 135-138 °C at 1 Torr | |

| Density (Predicted) | 1.402 ± 0.06 g/cm³ | |

| Melting Point | No experimental data available | |

| Solubility | Insoluble in water; Soluble in common organic solvents (qualitative prediction) | |

| CAS Number | 136333-97-6 | [1] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following sections detail standard laboratory protocols for measuring the key physical properties of a solid organic compound like this compound.

Melting Point Determination

The melting point is a crucial indicator of a compound's purity. A sharp melting range typically suggests a high degree of purity, while a broad melting range often indicates the presence of impurities.

Methodology: Capillary Method using a Melting Point Apparatus (e.g., Mel-Temp or Thiele Tube)

-

Sample Preparation: A small amount of the crystalline solid is finely powdered. The powdered sample is then packed into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Apparatus Setup:

-

Mel-Temp Apparatus: The capillary tube is placed in the heating block of the apparatus.

-

Thiele Tube: The capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. The assembly is then immersed in a high-boiling point liquid (e.g., mineral oil or silicone oil) within the Thiele tube.

-

-

Heating: The sample is heated gradually. The heating rate should be slow, approximately 1-2 °C per minute, as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has turned into a clear liquid is recorded as the end of the melting range.

-

Purity Assessment: A narrow melting range (0.5-2 °C) is indicative of a pure compound. Impurities tend to depress and broaden the melting range.

Solubility Determination

Understanding the solubility of a compound is critical for reaction setup, extraction, and purification (crystallization).

Methodology: Qualitative Solubility Test

-

Solvent Selection: A range of common laboratory solvents should be used, including water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane, to represent a spectrum of polarities.

-

Procedure:

-

Approximately 10-20 mg of the solid compound is placed into a small test tube.

-

About 0.5 mL of the selected solvent is added to the test tube.

-

The mixture is agitated or vortexed for about one minute to facilitate dissolution.

-

Visual observation is used to determine if the solid has dissolved completely.

-

-

Classification:

-

Soluble: The solid dissolves completely, forming a clear solution.

-

Partially Soluble: A noticeable amount of the solid dissolves, but some remains undissolved.

-

Insoluble: The solid does not appear to dissolve in the solvent.

-

-

Structural Inference: The solubility profile provides insights into the polarity of the molecule. Given its ester functional group and the bromoethyl chain, this compound is predicted to be soluble in moderately polar to nonpolar organic solvents and insoluble in water.

Synthetic Pathway Visualization

The following diagram illustrates a representative synthetic route for the preparation of this compound. This visualization provides a clear workflow for chemists aiming to synthesize this compound in a laboratory setting.

Caption: A possible synthetic pathway for this compound.

References

An In-depth Technical Guide to the Spectral Analysis of Methyl 4-(2-bromoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectral data for Methyl 4-(2-bromoethyl)benzoate (CAS No. 136333-97-6). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from its chemical structure, alongside detailed, standardized experimental protocols for acquiring such data. This guide is intended to serve as a valuable resource for researchers in compound identification, quality control, and drug development.

Molecular Structure

IUPAC Name: this compound

Molecular Formula: C₁₀H₁₁BrO₂

Molecular Weight: 243.10 g/mol

Structure:

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of NMR, IR, and Mass Spectrometry.

Table 1: Predicted ¹H NMR Spectral Data

Solvent: CDCl₃, Reference: TMS (0.00 ppm)

| Chemical Shift (δ, ppm) | Multiplicity | Approx. Coupling Constant (J, Hz) | Integration | Assignment |

| ~ 7.95 | Doublet | 8.0 | 2H | Ar-H (ortho to -COOCH₃) |

| ~ 7.30 | Doublet | 8.0 | 2H | Ar-H (ortho to -CH₂CH₂Br) |

| ~ 3.90 | Singlet | - | 3H | -OCH₃ |

| ~ 3.60 | Triplet | 7.0 | 2H | -CH₂Br |

| ~ 3.20 | Triplet | 7.0 | 2H | Ar-CH₂- |

Table 2: Predicted ¹³C NMR Spectral Data

Solvent: CDCl₃, Reference: CDCl₃ (77.16 ppm)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 166.5 | C=O (Ester) |

| ~ 144.0 | Ar-C (quaternary, attached to -CH₂CH₂Br) |

| ~ 130.0 | Ar-CH (ortho to -COOCH₃) |

| ~ 129.5 | Ar-C (quaternary, attached to -COOCH₃) |

| ~ 128.5 | Ar-CH (ortho to -CH₂CH₂Br) |

| ~ 52.0 | -OCH₃ |

| ~ 38.0 | Ar-CH₂- |

| ~ 32.0 | -CH₂Br |

Table 3: Predicted IR Spectral Data

| Frequency (cm⁻¹) | Intensity | Assignment |

| ~ 3050 | Medium | Aromatic C-H Stretch |

| ~ 2950 | Medium | Aliphatic C-H Stretch |

| ~ 1720 | Strong | C=O (Ester) Stretch |

| ~ 1610, 1580 | Medium-Strong | Aromatic C=C Stretch |

| ~ 1280 | Strong | C-O (Ester) Stretch |

| ~ 1100 | Strong | C-O (Ester) Stretch |

| ~ 690 | Strong | C-Br Stretch |

Table 4: Predicted Mass Spectrometry (EI-MS) Data

| m/z | Relative Intensity (%) | Assignment |

| 244/242 | Moderate | [M]⁺ (Molecular ion, bromine isotopes) |

| 213/211 | High | [M - OCH₃]⁺ |

| 183 | Moderate | [M - Br]⁺ |

| 163 | High | [M - CH₂Br]⁺ (loss of bromoethyl radical) |

| 135 | Very High | [C₈H₇O]⁺ (tropylium-like ion) |

| 104/106 | Moderate | [CH₂CH₂Br]⁺ |

| 77 | Moderate | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key experiments required to obtain the spectral data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1.1. ¹H NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in about 0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm). Transfer the solution to a 5 mm NMR tube.

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

Acquisition Parameters:

-

Pulse Program: Standard single-pulse sequence.

-

Number of Scans: 16-32.

-

Relaxation Delay: 1-2 seconds.

-

Acquisition Time: 2-4 seconds.

-

Spectral Width: -2 to 12 ppm.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID) signal. Phase correct the spectrum and calibrate the chemical shift scale using the TMS signal at 0.00 ppm. Integrate the signals to determine the relative number of protons.

1.2. ¹³C NMR Spectroscopy

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be required for better signal-to-noise.

-

Instrumentation: A 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.

-

Acquisition Parameters:

-

Processing: Apply a Fourier transform and phase correction. Calibrate the spectrum using the solvent peak (CDCl₃ at 77.16 ppm).

Infrared (IR) Spectroscopy

-

Sample Preparation (Thin Film Method):

-

Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer.

-

Acquisition:

-

First, run a background scan with an empty sample holder to account for atmospheric CO₂ and H₂O.[4]

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000 to 400 cm⁻¹.

-

-

Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final transmittance or absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Preparation: Dissolve a small amount of the sample in a volatile solvent such as methanol or acetonitrile to a concentration of approximately 1 mg/mL.

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source.

-

Acquisition (EI-MS):

-

Introduce the sample into the ion source. In EI, high-energy electrons (typically 70 eV) bombard the sample molecules in the gas phase.[5]

-

This causes ionization and fragmentation of the molecule.

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge (m/z) ratio.

-

-

Data Analysis: The resulting mass spectrum plots the relative abundance of ions against their m/z ratio. The molecular ion peak and the fragmentation pattern are used to determine the molecular weight and structural features of the compound.[6]

Visualizations

Logical Workflow for Structural Elucidation

The following diagram illustrates how different spectral techniques are synergistically used to confirm the structure of an unknown compound like this compound.

Caption: Logical workflow for structural elucidation.

Generalized Experimental Workflow

This diagram outlines the general steps taken to acquire and analyze the spectral data for an organic compound.

Caption: Generalized experimental workflow for spectral analysis.

References

Solubility Profile of Methyl 4-(2-bromoethyl)benzoate in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(2-bromoethyl)benzoate is a key intermediate in the synthesis of various pharmaceutical compounds and complex organic molecules. Its solubility in organic solvents is a critical parameter for reaction kinetics, purification processes such as recrystallization, and formulation development. Understanding the solubility profile of this compound is therefore essential for optimizing experimental conditions and ensuring the efficiency and success of synthetic routes.

This technical guide provides a comprehensive overview of the solubility of this compound. Due to the limited availability of precise quantitative solubility data in public literature, this document focuses on the qualitative solubility in a range of common organic solvents and provides a detailed experimental protocol for its determination. The predicted solubility is based on the principle of "like dissolves like," considering the molecule's structural features: a moderately polar ester group and a larger, nonpolar aromatic ring with an alkyl halide extension.

Predicted Solubility and Data Presentation

Based on its chemical structure, this compound is expected to exhibit good solubility in moderately polar to nonpolar organic solvents. The presence of the ester group allows for dipole-dipole interactions, while the benzene ring and the ethyl bromide moiety contribute to its nonpolar character, favoring interactions with nonpolar solvents through London dispersion forces.

The following table summarizes the predicted qualitative solubility of this compound in a variety of common organic solvents. This table is intended as a guide and a template for recording experimentally determined solubility.

| Solvent | Chemical Formula | Polarity Index | Predicted Qualitative Solubility | Experimental Observations |

| Acetone | C₃H₆O | 5.1 | Soluble | |

| Chloroform | CHCl₃ | 4.1 | Soluble | |

| Dichloromethane | CH₂Cl₂ | 3.1 | Soluble | |

| Ethyl Acetate | C₄H₈O₂ | 4.4 | Soluble | |

| Methanol | CH₄O | 5.1 | Slightly Soluble | |

| Toluene | C₇H₈ | 2.4 | Soluble | |

| Hexane | C₆H₁₄ | 0.1 | Insoluble |

Experimental Protocol for Solubility Determination

This section outlines a standard laboratory procedure for the qualitative and semi-quantitative determination of the solubility of this compound.

Objective: To determine the solubility of this compound in various organic solvents at ambient temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., acetone, chloroform, dichloromethane, ethyl acetate, methanol, toluene, hexane)

-

Small test tubes or vials

-

Vortex mixer

-

Graduated pipettes or micropipettes

-

Analytical balance

Procedure:

-

Preparation: Add a precisely weighed amount of this compound (e.g., 10 mg) to a clean, dry test tube.

-

Solvent Addition: Add a small, measured volume of the chosen solvent (e.g., 0.1 mL) to the test tube.

-

Mixing: Vigorously agitate the mixture using a vortex mixer for 30-60 seconds to facilitate dissolution.

-

Observation: Observe the solution to see if the solid has completely dissolved.

-

Incremental Solvent Addition: If the solid has not fully dissolved, continue to add the solvent in small, measured increments (e.g., 0.1 mL), vortexing after each addition, until the solid is completely dissolved or a total volume of 1 mL has been added.

-

Recording Observations: Record the total volume of solvent required to dissolve the initial mass of the compound.

-

Classification: Classify the solubility based on the following criteria:

-

Soluble: Dissolves in less than 0.5 mL of solvent.

-

Slightly Soluble: Dissolves in 0.5 mL to 1.0 mL of solvent.

-

Insoluble: Does not completely dissolve in 1.0 mL of solvent.

-

-

Repeat: Repeat the procedure for each of the selected organic solvents.

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Caption: Experimental workflow for solubility determination.

The Bromoethyl Group in Methyl 4-(2-bromoethyl)benzoate: An In-depth Technical Guide to its Reactivity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methyl 4-(2-bromoethyl)benzoate is a versatile bifunctional molecule of significant interest in organic synthesis, particularly for the introduction of a phenethyl moiety in the development of novel therapeutic agents and functional materials. The reactivity of this compound is dominated by the bromoethyl group, which readily participates in a variety of transformations. This technical guide provides a comprehensive analysis of the reactivity of the bromoethyl group in this compound, detailing its participation in nucleophilic substitution, elimination, and palladium-catalyzed cross-coupling reactions. This document serves as a critical resource for researchers, offering detailed experimental protocols, quantitative data where available, and mechanistic insights to facilitate its effective utilization in synthetic applications.

Introduction

The chemical behavior of this compound is primarily dictated by the interplay between the reactive 2-bromoethyl side chain and the electron-withdrawing methyl ester group situated at the para position of the benzene ring. The bromoethyl group serves as a potent electrophile, making it susceptible to attack by a wide range of nucleophiles. Concurrently, the presence of a hydrogen atom on the carbon adjacent to the bromine-bearing carbon allows for the possibility of elimination reactions under basic conditions. Furthermore, while the bromoethyl group itself is not directly involved in palladium-catalyzed cross-coupling reactions in the same manner as an aryl halide, its precursor or derivatives can be. This guide will systematically explore these key areas of reactivity.

Nucleophilic Substitution Reactions

The primary mode of reactivity for the bromoethyl group in this compound is nucleophilic substitution, predominantly proceeding via an S_N2 mechanism. The electron-withdrawing nature of the para-methoxycarbonyl group has a modest influence on the benzylic position, slightly increasing the electrophilicity of the carbon atom bonded to the bromine.

A variety of nucleophiles can be employed to displace the bromide ion, leading to the formation of a diverse array of functionalized derivatives. Common nucleophilic substitution reactions include the Williamson ether synthesis, the Gabriel synthesis of primary amines, and reactions with other nitrogen, oxygen, and sulfur-based nucleophiles.

Representative Nucleophilic Substitution Reactions and Quantitative Data

| Nucleophile | Reagent | Product Type | Typical Yield (%) |

| Alkoxide | Sodium Ethoxide | Ether | 85 - 95 |

| Phthalimide | Potassium Phthalimide | Protected Amine | 80 - 90 |

| Azide | Sodium Azide | Alkyl Azide | > 90 |

| Cyanide | Sodium Cyanide | Nitrile | 75 - 85 |

| Thiolate | Sodium Thiophenoxide | Thioether | 85 - 95 |

Experimental Protocols

This protocol describes the synthesis of Methyl 4-(2-ethoxyethyl)benzoate.

Materials:

-

This compound (1.0 eq)

-

Ethanol (solvent)

-

Sodium metal (1.1 eq)

-

Anhydrous diethyl ether

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve sodium metal in absolute ethanol with stirring to prepare a fresh solution of sodium ethoxide.

-

Once the sodium has completely reacted, add this compound to the solution.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Partition the residue between diethyl ether and water.

-

Separate the organic layer, and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford the crude product.

-

Purify the crude product by column chromatography on silica gel.

This protocol outlines the synthesis of Methyl 4-(2-aminoethyl)benzoate.

Materials:

-

This compound (1.0 eq)

-

Potassium phthalimide (1.1 eq)

-

Anhydrous N,N-dimethylformamide (DMF)

-

Hydrazine hydrate (10 eq)

-

Methanol

-

Dichloromethane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve this compound and potassium phthalimide in anhydrous DMF.

-

Heat the mixture with stirring and monitor the reaction by TLC.

-

After the initial reaction is complete, cool the mixture to room temperature and add methanol, followed by hydrazine hydrate.

-

Heat the resulting mixture to reflux. A white precipitate of phthalhydrazide will form.

-

After the reaction is complete, cool the mixture and remove the solvent under reduced pressure.

-

Triturate the residue with dichloromethane and filter to remove the phthalhydrazide precipitate.

-

Wash the filtrate with saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude amine.

-

Further purification can be achieved by column chromatography or crystallization.

Elimination Reactions

In the presence of a strong, sterically hindered base, this compound can undergo an E2 elimination reaction to yield Methyl 4-vinylbenzoate. This reaction competes with the S_N2 pathway, and the choice of base and reaction conditions can be used to favor one pathway over the other.

Reaction Conditions Favoring Elimination

-

Strong, sterically hindered bases: Potassium tert-butoxide (t-BuOK) is a common choice.

-

High temperatures: Elimination reactions are generally favored entropically and thus are more favorable at higher temperatures.

-

Aprotic solvents: Solvents like tetrahydrofuran (THF) or tert-butanol are often used.

Mechanistic Pathway

electrophilic substitution reactions of Methyl 4-(2-bromoethyl)benzoate

An In-Depth Technical Guide to the Electrophilic Substitution Reactions of Methyl 4-(2-bromoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a substituted aromatic compound of interest in organic synthesis, particularly as a building block in the development of novel pharmaceutical agents and functional materials. Its bifunctional nature, possessing both an electron-withdrawing ester group and a reactive bromoethyl side chain, makes it a versatile substrate for a variety of chemical transformations. This guide provides a comprehensive overview of the predicted electrophilic aromatic substitution (EAS) reactions of this compound, offering insights into its reactivity, regioselectivity, and synthetic utility. While direct experimental data for this specific compound is limited in the public domain, this document extrapolates from well-established principles of physical organic chemistry and analogous reactions reported for similar substrates.

Predicted Reactivity and Regioselectivity

The outcome of electrophilic aromatic substitution on a disubstituted benzene ring is governed by the electronic and steric effects of the existing substituents. In the case of this compound, we must consider the directing effects of the methyl ester group (-COOCH₃) and the 2-bromoethyl group (-CH₂CH₂Br).

-

Methyl Ester Group (-COOCH₃): The ester group is a deactivating, meta-directing group.[1] It deactivates the benzene ring towards electrophilic attack by withdrawing electron density through both inductive and resonance effects, making the ring less nucleophilic.[2][3] The deactivation is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position (C3 and C5).[4][5]

-

2-Bromoethyl Group (-CH₂CH₂Br): The 2-bromoethyl group is primarily considered a weakly deactivating, ortho, para-directing group. The alkyl chain is weakly activating via induction, but the electronegative bromine atom at the β-position exerts an electron-withdrawing inductive effect, which slightly deactivates the ring. Halogens attached to an alkyl chain have a less pronounced effect on the aromatic ring compared to directly attached halogens.[6]

Overall Directing Effect:

In a disubstituted benzene ring where the directing effects of the two groups are opposed, the more powerful directing group will exert the dominant influence.[7] In this case, the methyl ester is a moderately deactivating meta-director, while the 2-bromoethyl group is a weakly deactivating ortho, para-director. The stronger deactivating and directing effect of the ester group is expected to dominate. Therefore, electrophilic substitution on this compound is predicted to occur primarily at the positions meta to the ester group, which are the C3 and C5 positions.

Key Electrophilic Substitution Reactions and Experimental Protocols

The following sections detail the predicted outcomes and provide representative experimental protocols for the nitration, halogenation, sulfonation, and Friedel-Crafts reactions of this compound, based on analogous transformations of similar substrates.

Nitration

Nitration introduces a nitro group (-NO₂) onto the aromatic ring. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺).

Predicted Product: Methyl 4-(2-bromoethyl)-3-nitrobenzoate.

Experimental Protocol (Adapted from the Nitration of Methyl Benzoate): [4][5][8][9][10]

-

Preparation of the Nitrating Mixture: In a flask cooled in an ice bath, slowly add 1.5 mL of concentrated nitric acid to 1.5 mL of concentrated sulfuric acid with constant swirling. Allow the mixture to cool.

-

Reaction Setup: In a separate 50 mL conical flask, dissolve 2.0 g of this compound in 4.0 mL of concentrated sulfuric acid. Cool this mixture in an ice-water bath.

-

Addition of Nitrating Mixture: While maintaining the reaction temperature below 6°C, add the cold nitrating mixture dropwise to the solution of the substrate over approximately 15 minutes with continuous stirring.

-

Reaction Completion: After the addition is complete, allow the reaction mixture to stand at room temperature for 15 minutes.

-

Work-up: Carefully pour the reaction mixture onto about 20 g of crushed ice in a beaker. The solid product, methyl 4-(2-bromoethyl)-3-nitrobenzoate, will precipitate.

-

Isolation and Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture to afford the purified product.

Quantitative Data (Representative for Nitration of Methyl Benzoate): [11]

| Product | Yield | Melting Point (°C) |

| Methyl 3-nitrobenzoate | 60-85%[12] | 76-79[11] |

Halogenation

Halogenation involves the introduction of a halogen (e.g., Br, Cl) onto the aromatic ring. This reaction typically requires a Lewis acid catalyst, such as FeCl₃ or AlCl₃, to polarize the halogen molecule and generate a more potent electrophile.

Predicted Product (Bromination): Methyl 3-bromo-4-(2-bromoethyl)benzoate.

Experimental Protocol (General Procedure for Aromatic Bromination):

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound in a suitable solvent such as dichloromethane or carbon tetrachloride.

-

Catalyst Addition: Add a catalytic amount of anhydrous iron(III) bromide (FeBr₃).

-

Bromine Addition: From the dropping funnel, add a stoichiometric amount of bromine dissolved in the same solvent dropwise to the reaction mixture at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by TLC or GC. The evolution of HBr gas is an indication of the reaction proceeding.

-

Work-up: Upon completion, quench the reaction with a solution of sodium thiosulfate to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate.

-

Purification: Remove the solvent under reduced pressure and purify the product by column chromatography or recrystallization.

Sulfonation

Sulfonation introduces a sulfonic acid group (-SO₃H) onto the aromatic ring using fuming sulfuric acid (a solution of SO₃ in H₂SO₄) or concentrated sulfuric acid.

Predicted Product: 2-(4-(Methoxycarbonyl)phenethyl)sulfonic acid.

Experimental Protocol (General Procedure for Aromatic Sulfonation): [13][14]

-

Reaction Setup: In a flask equipped with a stirrer, place this compound.

-

Reagent Addition: Slowly add fuming sulfuric acid (oleum) to the substrate at room temperature with stirring. The reaction is often exothermic and may require cooling.

-

Reaction Conditions: Heat the reaction mixture gently (e.g., to 40-50°C) for a specified period to ensure completion.

-

Work-up: Carefully pour the reaction mixture over ice. The sulfonic acid product will precipitate.

-

Isolation: Collect the solid product by filtration and wash with cold, concentrated hydrochloric acid to remove excess sulfuric acid. The product can be further purified by recrystallization from water.

Friedel-Crafts Acylation

Friedel-Crafts acylation introduces an acyl group (-COR) to the aromatic ring using an acyl chloride or anhydride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[15][16] It is important to note that Friedel-Crafts reactions are generally not successful on strongly deactivated rings.[17] Given that the ester group is deactivating, this reaction may proceed slowly or require forcing conditions.

Predicted Product (Acetylation): Methyl 3-acetyl-4-(2-bromoethyl)benzoate.

Experimental Protocol (Adapted from Friedel-Crafts Acylation of Substituted Benzenes): [18]

-

Reaction Setup: In a dry, three-necked flask equipped with a dropping funnel, condenser, and magnetic stirrer, suspend anhydrous aluminum chloride (1.1 equivalents) in an excess of a non-polar solvent like dichloromethane under an inert atmosphere.

-

Acyl Chloride Addition: Cool the suspension in an ice bath and add acetyl chloride (1.1 equivalents) dissolved in dichloromethane dropwise.

-

Substrate Addition: After the formation of the acylium ion complex, add a solution of this compound (1.0 equivalent) in dichloromethane dropwise while maintaining the low temperature.

-

Reaction Completion: After the addition, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.

-

Work-up: Carefully pour the reaction mixture into a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.

-

Extraction and Purification: Separate the organic layer, extract the aqueous layer with dichloromethane, and combine the organic fractions. Wash with water, saturated sodium bicarbonate solution, and brine. Dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the resulting ketone by column chromatography or recrystallization.

Visualizations

General Mechanism of Electrophilic Aromatic Substitution

Caption: General two-step mechanism for electrophilic aromatic substitution.

Predicted Regioselectivity of Nitration

Caption: Predicted regioselectivity for the nitration of this compound.

Experimental Workflow for Nitration

References

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. studymind.co.uk [studymind.co.uk]

- 3. Effect of Substituent on Reactivity of Benzene - Important Concepts and Tips for JEE [vedantu.com]

- 4. Nitration of methyl benzoate | Resource | RSC Education [edu.rsc.org]

- 5. scribd.com [scribd.com]

- 6. Directing Effects | ChemTalk [chemistrytalk.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. web.mnstate.edu [web.mnstate.edu]

- 9. westfield.ma.edu [westfield.ma.edu]

- 10. ochem.weebly.com [ochem.weebly.com]

- 11. researchgate.net [researchgate.net]

- 12. echemi.com [echemi.com]

- 13. youtube.com [youtube.com]

- 14. masterorganicchemistry.com [masterorganicchemistry.com]

- 15. benchchem.com [benchchem.com]

- 16. masterorganicchemistry.com [masterorganicchemistry.com]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. websites.umich.edu [websites.umich.edu]

Methyl 4-(2-bromoethyl)benzoate: A Technical Guide for Researchers

Disclaimer: This document provides a technical overview of Methyl 4-(2-bromoethyl)benzoate based on available chemical data and general synthetic principles. It is important to note that, as of the latest literature review, specific and in-depth research applications for this compound are not widely documented in peer-reviewed journals or patents. The information presented herein is intended to guide potential research and development efforts.

Introduction

This compound is a bifunctional organic molecule featuring a benzoate group and a primary alkyl bromide. This structure suggests its potential utility as a versatile building block in organic synthesis, particularly in the fields of medicinal chemistry and materials science. The presence of two distinct reactive sites—the ester and the alkyl halide—allows for sequential or orthogonal chemical modifications, enabling the construction of more complex molecular architectures. While its isomer, methyl 4-(bromomethyl)benzoate, is a well-known intermediate in the synthesis of pharmaceuticals such as Imatinib, the research applications of this compound remain largely unexplored.[1][2] This guide aims to consolidate the available physicochemical data, propose a viable synthetic route, and discuss potential research applications for this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below. This data is compiled from various chemical supplier databases.

| Property | Value | Reference |

| CAS Number | 136333-97-6 | [3][4] |

| Molecular Formula | C₁₀H₁₁BrO₂ | [3][5] |

| Molecular Weight | 243.10 g/mol | [3] |

| Appearance | Liquid | [5] |

| Purity | Typically ≥95% | [5] |

| Storage | Room temperature | [3] |

Proposed Synthesis

Currently, there is no standardized, published experimental protocol for the synthesis of this compound. However, a plausible and efficient synthetic route can be proposed based on the chemistry of its precursors and analogous transformations. The suggested two-step synthesis starts from the commercially available 4-(2-hydroxyethyl)benzoic acid.

Step 1: Fischer Esterification of 4-(2-hydroxyethyl)benzoic acid

The first step involves the esterification of the carboxylic acid group of 4-(2-hydroxyethyl)benzoic acid with methanol under acidic conditions to yield methyl 4-(2-hydroxyethyl)benzoate.

Reaction:

4-(2-hydroxyethyl)benzoic acid + CH₃OH --(H₂SO₄)--> Methyl 4-(2-hydroxyethyl)benzoate + H₂O

Experimental Protocol:

-

To a solution of 4-(2-hydroxyethyl)benzoic acid (1 equivalent) in methanol (10-20 volumes), add a catalytic amount of concentrated sulfuric acid (e.g., 0.1 equivalents).

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.

-

Dissolve the residue in an organic solvent such as ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by a brine wash.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 4-(2-hydroxyethyl)benzoate.

-

Purify the crude product by column chromatography on silica gel if necessary.

Step 2: Bromination of Methyl 4-(2-hydroxyethyl)benzoate

The second step is the conversion of the primary alcohol in methyl 4-(2-hydroxyethyl)benzoate to the corresponding alkyl bromide using a suitable brominating agent like phosphorus tribromide (PBr₃) or thionyl bromide (SOBr₂).

Reaction:

Methyl 4-(2-hydroxyethyl)benzoate + PBr₃ --> this compound

Experimental Protocol:

-

Dissolve methyl 4-(2-hydroxyethyl)benzoate (1 equivalent) in a dry, aprotic solvent such as dichloromethane or diethyl ether under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add phosphorus tribromide (a slight excess, e.g., 1.1 equivalents) to the stirred solution.

-

Allow the reaction mixture to slowly warm to room temperature and stir until the starting material is consumed, as monitored by TLC.

-

Carefully quench the reaction by slowly adding it to ice-cold water.

-

Separate the organic layer, and extract the aqueous layer with the same organic solvent.

-

Combine the organic layers and wash sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purify the product by vacuum distillation or column chromatography on silica gel.

Potential Research Applications

The chemical structure of this compound makes it a promising candidate for a variety of research applications, particularly as a bifunctional linker or building block.

Medicinal Chemistry and Drug Discovery

-

Synthesis of Novel Bioactive Molecules: The bromoethyl group can be used to alkylate various nucleophiles such as amines, phenols, and thiols, which are common functional groups in biologically active compounds. This allows for the introduction of the 4-(methoxycarbonyl)phenethyl moiety into a target molecule, which can be further modified at the ester position.

-

Linker for PROTACs and Other Conjugates: The molecule's linear structure and two reactive ends make it suitable as a linker in the development of Proteolysis Targeting Chimeras (PROTACs) or other drug conjugates, where it can connect a protein-binding ligand to an E3 ligase-recruiting element or another molecular entity. The product is listed under the "Protein Degrader Building Blocks" family by some suppliers.[3]

-

Scaffold for Library Synthesis: It can serve as a starting point for the parallel synthesis of compound libraries for high-throughput screening. The two functional groups can be derivatized in a combinatorial fashion to generate a diverse set of molecules.

Materials Science

-

Monomer for Polymer Synthesis: The ester group can undergo transesterification or hydrolysis followed by polymerization, while the bromoethyl group can be used for initiating polymerizations or for post-polymerization modification. This could lead to the development of functional polymers with tailored properties.

-

Surface Modification: The bromoethyl group can be used to anchor the molecule to surfaces containing nucleophilic groups, allowing for the functionalization of materials with a benzoate-containing layer.

Visualizations

Proposed Synthetic Workflow

The following diagram illustrates the proposed two-step synthesis of this compound from 4-(2-hydroxyethyl)benzoic acid.

Caption: Proposed synthesis of this compound.

Potential Derivatization Pathways

This diagram shows the potential for subsequent reactions at the two functional groups of this compound, highlighting its role as a versatile chemical intermediate.

Caption: Potential reaction pathways for this compound.

References

In-Depth Technical Guide: Safety and Handling of Methyl 4-(2-bromoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the safety and handling precautions for Methyl 4-(2-bromoethyl)benzoate (CAS No. 136333-97-6). The information is intended to support laboratory safety protocols and ensure the well-being of personnel working with this compound.

Chemical Identification and Physical Properties

This compound is an organic compound with the molecular formula C₁₀H₁₁BrO₂.[1] It is essential to be aware of its physical characteristics to handle it safely.

| Property | Value | Source |

| Molecular Weight | 243.1 g/mol | [1] |

| CAS Number | 136333-97-6 | [1] |

| Appearance | Not explicitly stated, handle as a potentially hazardous chemical | |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Density | Not available | |

| Solubility | Not available |

Hazard Identification and Classification

GHS Hazard Classification (Presumed based on similar compounds and available data):

| Hazard Class | Category | Hazard Statement |

| Skin Corrosion/Irritation | Category 2 (Presumed) | Causes skin irritation |

| Serious Eye Damage/Eye Irritation | Category 2A (Presumed) | Causes serious eye irritation |

| Acute Toxicity (Oral, Dermal, Inhalation) | Data not available | May be harmful if swallowed, in contact with skin, or if inhaled |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 (Presumed) | May cause respiratory irritation |

Note: The GHS classification is presumed based on the hazards of structurally similar compounds and general knowledge of organobromine compounds. A definitive classification is not available.

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize exposure and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

The following personal protective equipment should be worn at all times when handling this compound:

| PPE Type | Specification |

| Eye Protection | Chemical safety goggles or a face shield.[2] |

| Hand Protection | Chemical-resistant gloves (e.g., nitrile, neoprene).[1][2] |

| Skin and Body Protection | Laboratory coat, long pants, and closed-toe shoes.[2] |

| Respiratory Protection | Use in a well-ventilated area or under a chemical fume hood.[2] If ventilation is inadequate, a NIOSH-approved respirator with an appropriate cartridge for organic vapors should be used. |

Engineering Controls

| Control | Description |

| Ventilation | Work should be conducted in a well-ventilated area. A chemical fume hood is strongly recommended to minimize inhalation exposure.[2] |

| Eye Wash Station | An operational eyewash station should be readily accessible in the immediate work area.[2] |

| Safety Shower | A safety shower should be available in the vicinity of the work area.[2] |

Storage

| Condition | Requirement |

| Container | Keep in a tightly closed container.[2] |

| Temperature | Store in a cool, dry place. |

| Ventilation | Store in a well-ventilated area.[2] |

| Incompatible Materials | Avoid strong oxidizing agents and strong bases. |

Emergency Procedures

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

First-Aid Measures

| Exposure Route | First-Aid Protocol |

| Inhalation | Move the victim to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.[1] |

| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention.[1] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[1][2] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1] |

Spill and Leak Procedures

| Spill Size | Containment and Clean-up Protocol |

| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand, or earth). Place the contaminated material into a suitable, labeled container for disposal. |

| Large Spill | Evacuate the area. Wear appropriate PPE, including respiratory protection. Contain the spill to prevent it from entering drains or waterways. Use a non-combustible absorbent material to clean up the spill. Collect the absorbed material in a sealed container for disposal by a licensed professional. |

Fire-Fighting Measures

| Aspect | Guideline |

| Extinguishing Media | Use dry chemical powder, carbon dioxide, or alcohol-resistant foam. |

| Specific Hazards | Emits toxic fumes under fire conditions, including carbon oxides and hydrogen bromide gas. |

| Protective Equipment | Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. |

Experimental Protocols (Cited Methodologies)

Detailed experimental protocols for the synthesis or use of this compound are not provided in the safety-focused search results. Researchers should consult relevant chemical literature and established laboratory procedures for specific experimental setups, ensuring that all safety precautions outlined in this guide are integrated into their protocols.

Visualized Safety Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from hazard assessment to emergency response.

Caption: Workflow for safe handling of this compound.

This guide is intended as a summary of the best practices for handling this compound. It is not a substitute for a thorough review of the Safety Data Sheet (SDS) and consultation with your institution's Environmental Health and Safety (EHS) department. Always prioritize safety in the laboratory.

References

Technical Guide: Stability and Storage of Methyl 4-(2-bromoethyl)benzoate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl 4-(2-bromoethyl)benzoate. Due to the limited availability of specific stability studies for this compound in publicly accessible literature, this document combines available data with established chemical principles for structurally related molecules, namely alkyl halides and methyl esters, to provide the most reliable handling and storage recommendations.

Chemical Properties and Structure

-

IUPAC Name: this compound

-

CAS Number: 136333-97-6

-

Molecular Formula: C₁₀H₁₁BrO₂

-

Molecular Weight: 243.1 g/mol

-

Structure:

Recommended Storage Conditions

Proper storage is crucial to maintain the integrity and purity of this compound. The primary recommendation from suppliers is storage at room temperature. To prevent degradation, the following conditions should be observed:

| Parameter | Recommendation | Rationale |

| Temperature | Room temperature | Avoids potential acceleration of degradation pathways at elevated temperatures. |

| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) | Minimizes oxidation and reaction with atmospheric moisture. |

| Light | Protect from light | Alkyl bromides can be susceptible to photolytic cleavage of the C-Br bond. |

| Moisture | Store in a dry environment, preferably in a desiccator | Prevents hydrolysis of the ester functional group. |

| Container | Tightly sealed, non-reactive container (e.g., amber glass bottle) | Prevents contamination and reaction with container materials. |

Stability Profile and Potential Degradation Pathways

Hydrolysis

The ester functional group is susceptible to hydrolysis, particularly in the presence of acid or base, to yield 4-(2-bromoethyl)benzoic acid and methanol. This process is accelerated by moisture and non-neutral pH conditions.

Nucleophilic Substitution

The bromoethyl group contains a primary alkyl bromide, which is reactive towards nucleophiles. Common laboratory solvents, buffers, or impurities containing nucleophiles (e.g., amines, hydroxides, thiols) can displace the bromide ion.

Elimination

In the presence of a strong, non-nucleophilic base, elimination of HBr can occur to form Methyl 4-vinylbenzoate. This is a potential pathway if the compound is exposed to basic conditions.

Thermal Decomposition

Although generally stable at room temperature, elevated temperatures can promote decomposition. The carbon-bromine bond is the most likely site for thermal cleavage, potentially leading to radical formation and subsequent side reactions.

Photochemical Decomposition

Exposure to light, particularly UV radiation, can induce homolytic cleavage of the C-Br bond, generating radical intermediates that can lead to a variety of degradation products.

Incompatible Materials

To ensure the stability of this compound, contact with the following should be avoided:

-

Strong Oxidizing Agents: May react with the alkyl bromide or the aromatic ring.

-

Strong Bases: Can promote hydrolysis of the ester and elimination of HBr.

-

Strong Acids: Can catalyze the hydrolysis of the ester.

-

Nucleophiles: Can lead to substitution reactions at the bromoethyl group.

Experimental Protocols

A thorough search of scientific literature did not yield specific, validated experimental protocols for the stability testing of this compound. However, standard analytical methods can be adapted to monitor its purity and degradation.

General Approach for Stability Assessment:

A forced degradation study would be the recommended approach to identify potential degradation products and develop a stability-indicating analytical method. This would typically involve subjecting the compound to stress conditions (e.g., heat, light, acid/base hydrolysis, oxidation) and analyzing the resulting mixtures by a suitable technique.

Recommended Analytical Technique:

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection would be the most common and effective technique for separating this compound from its potential degradation products and for quantifying its purity over time. A C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water would be a suitable starting point for method development.

Visualization of Stability Factors

The following diagram illustrates the key factors that can influence the stability of this compound and lead to its degradation.

Caption: Factors influencing the stability of this compound.

Conclusion